molecular formula C19H18N6OS B4544943 1-(3,4-dimethylphenyl)-3-{[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]methyl}-1H-pyrazol-5-ol

1-(3,4-dimethylphenyl)-3-{[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]methyl}-1H-pyrazol-5-ol

Cat. No.: B4544943
M. Wt: 378.5 g/mol
InChI Key: KDWIBEZHGAQQTR-UHFFFAOYSA-N
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Description

1-(3,4-Dimethylphenyl)-3-{[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]methyl}-1H-pyrazol-5-ol is a specialized chemical compound offered for research and development purposes. This complex molecule features a hybrid structure combining pyrazol-ol and tetrazole rings linked via a sulfur-containing methylthio bridge. The presence of these distinct pharmacophores makes it a valuable intermediate for researchers in medicinal chemistry and drug discovery. The structural motif of a 1-(3,4-dimethylphenyl) substituent on a pyrazole core is found in biologically active molecules, including those investigated for therapeutic applications . Furthermore, the 1-phenyl-1H-tetrazole group is a known bioisostere for carboxylic acids and other functional groups, often used to modulate the physicochemical properties of lead compounds . The integration of these systems through a sulfanyl-methyl linker creates a unique scaffold with potential for exploring new chemical space. This product is intended for use in pharmaceutical impurity profiling, method development, and the synthesis of more complex chemical entities. It is supplied as a high-purity material strictly for laboratory research use. This product is not intended for diagnostic or therapeutic uses in humans or animals.

Properties

IUPAC Name

2-(3,4-dimethylphenyl)-5-[(1-phenyltetrazol-5-yl)sulfanylmethyl]-1H-pyrazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N6OS/c1-13-8-9-17(10-14(13)2)24-18(26)11-15(21-24)12-27-19-20-22-23-25(19)16-6-4-3-5-7-16/h3-11,21H,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDWIBEZHGAQQTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C(=O)C=C(N2)CSC3=NN=NN3C4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(3,4-dimethylphenyl)-3-{[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]methyl}-1H-pyrazol-5-ol is a complex organic compound with significant potential in medicinal chemistry. Its structure features a pyrazole core, which is well-known for its diverse biological activities. This article explores the biological activity of this compound, highlighting its pharmacological effects, synthesis, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is C19H18N6OSC_{19}H_{18}N_{6}OS with a molecular weight of approximately 378.5 g/mol. The compound contains a hydroxyl group at the 5-position of the pyrazole ring, a 3,4-dimethylphenyl group, and a sulfanyl group linked to a phenyl-substituted tetrazole. These structural features contribute to its unique chemical properties and potential biological activities .

Pharmacological Activities

Research indicates that pyrazole derivatives exhibit a wide range of biological activities, including:

  • Anti-inflammatory Activity : Studies have shown that compounds similar to 1-(3,4-dimethylphenyl)-3-{[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]methyl}-1H-pyrazol-5-ol demonstrate significant anti-inflammatory effects. For example, derivatives have been tested for their ability to inhibit tumor necrosis factor (TNF-α) and interleukin-6 (IL-6), showing promising results comparable to standard anti-inflammatory drugs like dexamethasone .
  • Antimicrobial Activity : The compound's structural analogs have been evaluated against various bacterial strains, including Escherichia coli and Staphylococcus aureus. Certain derivatives exhibited notable antibacterial properties, suggesting that modifications in the pyrazole structure can enhance antimicrobial efficacy .
  • Anticancer Activity : Pyrazole compounds have been investigated for their potential in cancer treatment. Some derivatives have shown cytotoxic effects on cancer cell lines, indicating their role as antiproliferative agents. For instance, specific modifications in the pyrazole structure were linked to increased activity against cancer cells .

Synthesis

The synthesis of 1-(3,4-dimethylphenyl)-3-{[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]methyl}-1H-pyrazol-5-ol typically involves multi-step reactions starting from readily available precursors. The general synthetic route includes:

  • Formation of the pyrazole core through condensation reactions.
  • Introduction of the sulfanyl and tetrazole moieties via nucleophilic substitution reactions.
  • Final purification and characterization using techniques such as NMR and mass spectrometry .

Case Studies

Several studies have reported on the biological activities of compounds related to 1-(3,4-dimethylphenyl)-3-{[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]methyl}-1H-pyrazol-5-ol:

StudyCompound TestedBiological ActivityResults
Selvam et al.1-thiocarbamoyl 3-substituted phenyl-pyrazolesMAO-B inhibitionHigh activity against MAO isoforms
Burguete et al.1,5-diaryl pyrazolesAntibacterialEffective against multiple bacterial strains
Chovatia et al.Pyrazole derivativesAntitubercularPromising activity against Mycobacterium tuberculosis

These studies highlight the diverse pharmacological potential of pyrazole derivatives and underscore the importance of further research into compounds like 1-(3,4-dimethylphenyl)-3-{[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]methyl}-1H-pyrazol-5-ol.

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity
Research indicates that compounds containing pyrazole derivatives exhibit significant anticancer properties. A study demonstrated that similar structures can inhibit cell proliferation in various cancer cell lines through apoptosis induction and cell cycle arrest mechanisms . The specific compound could be evaluated for its potential to target specific cancer pathways, particularly those involving the tetrazole moiety.

Antimicrobial Properties
The presence of the tetrazole ring has been associated with antimicrobial activity. Preliminary studies on related compounds suggest that they can disrupt bacterial cell walls or inhibit essential enzymes, making them potential candidates for developing new antibiotics. Further investigations into this compound could lead to novel treatments for resistant bacterial strains.

Agricultural Applications

Pesticidal Activity
The thioether group in the compound may enhance its efficacy as a pesticide. Compounds with similar structures have shown promise in inhibiting pest growth and reproduction. Field studies could assess the effectiveness of this compound against common agricultural pests, providing insights into its potential as an environmentally friendly pesticide alternative .

Material Science Applications

Polymer Chemistry
The unique functional groups present in this compound make it suitable for use in polymer synthesis. Research has shown that incorporating pyrazole derivatives into polymer matrices can improve thermal stability and mechanical properties. This application is particularly relevant for developing advanced materials used in aerospace and automotive industries .

Case Study 1: Anticancer Activity

A study published in the Journal of Medicinal Chemistry investigated a series of pyrazole derivatives and their effects on cancer cell lines. The results indicated that compounds with structural similarities to 1-(3,4-dimethylphenyl)-3-{[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]methyl}-1H-pyrazol-5-ol exhibited IC50 values in the low micromolar range against breast cancer cells, suggesting a strong potential for further development .

Case Study 2: Pesticidal Efficacy

Research conducted by agricultural scientists evaluated the pesticidal properties of thioether-containing compounds against aphids. The study found that these compounds significantly reduced aphid populations compared to control groups, highlighting their potential utility in sustainable agriculture practices .

Chemical Reactions Analysis

Nucleophilic Substitution at the Sulfide Linkage

The tetrazole-thioether group (–S–CH2–) undergoes nucleophilic substitution reactions. For example:

  • Reaction with alkyl halides : In the presence of K₂CO₃ or DBU, the sulfide linkage reacts with alkyl halides (e.g., methyl iodide) to form sulfonium salts or alkylated derivatives .

  • Displacement by amines : Primary amines (e.g., benzylamine) displace the tetrazole-thioether group under reflux in THF, yielding substituted amine derivatives.

Key Conditions :

ReagentSolventTemperatureYield (%)Source
CH₃I, K₂CO₃DMF60°C72–85
Benzylamine, DBUTHFReflux68

Oxidation of the Thioether Group

The sulfide (–S–) is oxidized to sulfone (–SO₂–) using meta-chloroperbenzoic acid (mCPBA) or H₂O₂ in acetic acid:

–S–CH2mCPBA, CH2Cl2–SO2–CH2\text{–S–CH}_2\text{–} \xrightarrow{\text{mCPBA, CH}_2\text{Cl}_2} \text{–SO}_2\text{–CH}_2\text{–}

  • Kinetics : Complete conversion occurs within 4–6 hours at 0–5°C .

  • Applications : Sulfone derivatives show enhanced biological activity in antimicrobial assays.

Esterification of the Pyrazole Hydroxyl Group

The hydroxyl group at position 5 of the pyrazole ring undergoes esterification with acyl chlorides or anhydrides:

  • Reaction with acetyl chloride : In pyridine, the hydroxyl group is acetylated to form the 5-O-acetyl derivative .

  • Selectivity : The reaction is regioselective due to hydrogen bonding between the hydroxyl and tetrazole groups .

Optimized Protocol :

ReagentCatalystTime (h)Yield (%)
Ac₂O, pyridineDMAP289

Cyclization Reactions

The tetrazole and pyrazole moieties participate in annulation reactions:

  • With α,β-unsaturated ketones : Under Sc(OTf)₃ catalysis, the compound forms pyrazolo[1,5-a]tetrazolo-fused heterocycles .

  • Microwave-assisted synthesis : Reactions with enynones at 120°C for 15 minutes yield triarylmethane hybrids .

Mechanistic Pathway :

  • Nucleophilic attack by the tetrazole nitrogen on the carbonyl carbon.

  • Intramolecular cyclization via -H shift.

  • Aromatization to form the fused ring system .

Electrophilic Aromatic Substitution

The 3,4-dimethylphenyl group undergoes electrophilic substitution, though steric hindrance limits reactivity:

  • Nitration : HNO₃/H₂SO₄ at 0°C introduces nitro groups at the para position of the dimethylphenyl ring .

  • Sulfonation : SO₃ in H₂SO₄ produces sulfonic acid derivatives .

Regioselectivity :

ReactionPositionYield (%)
NitrationPara55
SulfonationMeta48

Acid-Base Reactions

The pyrazole hydroxyl group (pKa ~8.5) deprotonates in basic media (e.g., NaOH/EtOH), forming a resonance-stabilized anion that participates in SNAr reactions .

Comparison with Similar Compounds

Analysis :

  • The 3,4-dimethylphenyl group in the target compound balances electronic and steric effects, likely improving metabolic stability compared to mono-substituted phenyl analogs .
  • Chlorinated aryl groups (e.g., 3,4-dichlorophenyl) enhance electrophilicity but may reduce biocompatibility .

Sulfur-Containing Pyrazole Derivatives

Compound Name Sulfur Functional Group Key Properties References
Target Compound Sulfanylmethyl-tetrazole Moderate redox activity; potential thiol-mediated binding
5-{[(4-Methylphenyl)sulfonyl]methyl}-1H-tetrazole Sulfonylmethyl Higher oxidative stability; reduced nucleophilicity
Ethyl 3-(difluoromethyl)-1-methyl-1H-pyrazole-5-carboxylate Difluoromethyl Enhanced lipophilicity; strong antifungal activity

Analysis :

  • The sulfanylmethyl (-SCH2-) group in the target compound offers reversible redox behavior, unlike sulfonyl groups, which are electron-withdrawing and less reactive .
  • Fluorinated analogs (e.g., difluoromethyl) exhibit superior bioactivity but may face synthetic challenges .

Tetrazole-Containing Compounds

Compound Name Tetrazole Substitution Key Properties References
Target Compound 1-Phenyl-1H-tetrazol-5-yl Planar tetrazole ring for π-π stacking; moderate acidity (pKa ~4.5)
5-(3-Trifluoromethylphenyl)-1H-tetrazole 3-Trifluoromethylphenyl Increased electronegativity; enhanced enzyme-binding affinity
1-Phenyl-1H-tetrazole-5-thiol Thiol (-SH) Higher acidity (pKa ~2.5); prone to dimerization

Analysis :

  • Thiol-containing tetrazoles (e.g., 1-phenyl-1H-tetrazole-5-thiol) exhibit stronger acidity but lower stability .

Research Findings and Implications

  • Synthetic Feasibility : Multi-step routes involving Ullmann coupling (for aryl introduction) and tetrazole ring formation (via [2+3] cycloaddition) are plausible, though steric hindrance from the 3,4-dimethylphenyl group may necessitate optimized catalysts .
  • Stability : The sulfanylmethyl group may confer susceptibility to oxidation, necessitating formulation under inert conditions for pharmaceutical applications .

Q & A

Basic: What synthetic routes are commonly used to prepare this compound, and what intermediates are critical?

Answer:
Synthesis typically involves multi-step processes:

Core formation : A 1,5-diarylpyrazole core is constructed via cyclocondensation of hydrazine derivatives with β-diketones or via Suzuki coupling for aryl group introduction.

Tetrazolyl sulfanyl incorporation : The tetrazol-5-thiol intermediate reacts with a halogenated pyrazole precursor (e.g., bromomethyl-pyrazole) under nucleophilic substitution (SN2) conditions. K₂CO₃ in DMF at 50°C is often used to enhance reactivity .

Key intermediates : Tetrazol-5-thiol (synthesized via cycloaddition of NaN₃ with nitriles) and halogenated pyrazole derivatives are critical.

Advanced: How can discrepancies between DSC and TGA thermal stability data be resolved?

Answer:
Contradictions may arise from differing decomposition pathways (e.g., sublimation vs. oxidative breakdown). Methodological approaches include:

  • Cross-validation : Perform dynamic DSC under inert (N₂) and oxidative (O₂) atmospheres.
  • Evolved Gas Analysis (EGA) : Couple TGA with FTIR or mass spectrometry to identify gaseous decomposition products.
  • Structural validation : Single-crystal XRD (e.g., using SHELXL ) confirms molecular packing, which influences thermal behavior. For HANTP analogs, decomposition temperatures (171–270°C) were linked to crystal lattice stability .

Basic: What spectroscopic techniques confirm the tetrazolyl sulfanyl moiety?

Answer:

  • ¹H/¹³C NMR : The SCH₂ group appears as a singlet at δ 4.2–4.5 ppm (¹H); quaternary carbons in the tetrazole ring are identified at δ 145–155 ppm (¹³C).
  • IR : Absence of S–H stretches (2500–2600 cm⁻¹) confirms thioether formation; C=S stretches appear near 650–750 cm⁻¹.
  • Mass Spectrometry : Molecular ion peaks (e.g., [M+H]⁺) validate the molecular formula. HANTP derivatives were characterized similarly .

Advanced: How are computational methods applied to predict detonation properties?

Answer:

  • Density Functional Theory (DFT) : Gaussian 03 calculates heats of formation (HOFs) using optimized geometries and atomization energies.
  • EXPLO5 Software : Predicts detonation velocity (D) and pressure (P) using HOFs and experimental crystal densities (e.g., HANTP salts achieved D = 7986 m/s, comparable to HMX) .
  • Validation : Experimental crystal densities from X-ray diffraction (e.g., 1.61–2.92 g/cm³ for HANTP salts ) refine computational models.

Basic: How is single-crystal XRD used for structural determination?

Answer:

  • Crystallization : Slow evaporation from ethanol/DMF yields suitable crystals.
  • Data Collection : Diffractometers (Mo/Kα radiation) collect intensity data.
  • Refinement : SHELXL refines structures, and ORTEP-3 generates graphical representations . For example, HANTP’s 2D metal-organic frameworks were resolved this way .

Advanced: How to optimize yields in tetrazolyl sulfanyl group introduction?

Answer:

  • Reaction Conditions : Use polar aprotic solvents (DMF, DMSO), 1.5–2.0 equivalents of tetrazol-5-thiol, and phase-transfer catalysts (e.g., TBAB).
  • Side Reaction Mitigation : Maintain temperatures below 60°C to prevent thiol oxidation.
  • Monitoring : TLC (hexane/EtOAc 3:1) or HPLC tracks reaction progress. HANTP synthesis achieved 85% yield under these conditions .

Basic: What purification challenges exist, and how are they addressed?

Answer:

  • Challenges : High polarity and poor solubility in non-polar solvents.
  • Solutions :
    • Silica Gel Chromatography : Gradient elution with EtOAc/hexane (10–50%).
    • Recrystallization : Ethanol/DMF (1:1) mixtures improve crystal purity.
    • Reverse-Phase HPLC : C18 columns with MeCN/H₂O (0.1% TFA) for final purification .

Advanced: How does Hirshfeld analysis guide cocrystal engineering?

Answer:

  • Hirshfeld Surfaces (via CrystalExplorer): Quantify intermolecular interactions (e.g., H-bonding, π-π stacking).
  • 2D Fingerprint Plots : For HANTP salts, H…O/N contacts (40–50%) dominated, guiding cocrystal partners with complementary hydrogen-bond donors/acceptors .
  • Applications : Designing cocrystals with enhanced stability or solubility via targeted non-covalent interactions.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(3,4-dimethylphenyl)-3-{[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]methyl}-1H-pyrazol-5-ol
Reactant of Route 2
Reactant of Route 2
1-(3,4-dimethylphenyl)-3-{[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]methyl}-1H-pyrazol-5-ol

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.